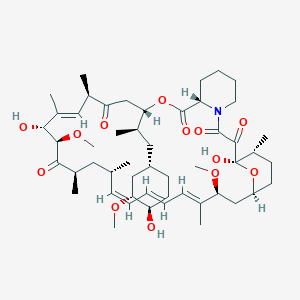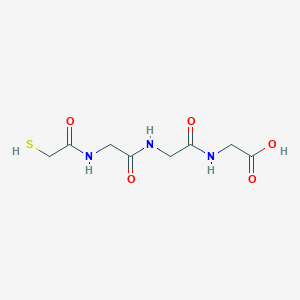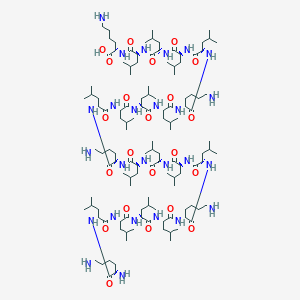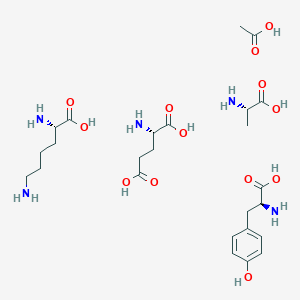
十八烷二酸
概述
描述
十八烷二酸: 是一种长链二元羧酸,分子式为 C₁₈H₃₄O₄ 1,18-十八烷二酸 。该化合物以其位于十八碳脂肪链末端的两个羧酸基团为特征。它在室温下为白色结晶固体,不溶于水,但溶于有机溶剂。
科学研究应用
化学:
生物学和医学:
工业:
生化分析
Biochemical Properties
Octadecanedioic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which are involved in its ω-oxidation pathway . This pathway converts octadecanedioic acid into shorter-chain dicarboxylic acids, which are further metabolized via β-oxidation. Additionally, octadecanedioic acid can form noncovalent complexes with human serum albumin, facilitating its transport and distribution within the body .
Cellular Effects
Octadecanedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate cellular receptors and enhance stability in plasma, thereby affecting cell function . In studies involving Candida guilliermondii, octadecanedioic acid was found to be produced via metabolic pathway engineering, highlighting its role in cellular metabolism . Furthermore, its conjugates, such as octadecanedioic acid-terlipressin, have demonstrated improved pharmacokinetics and safety profiles in cellular models .
Molecular Mechanism
At the molecular level, octadecanedioic acid exerts its effects through various mechanisms. It binds to serum albumin via native fatty acid binding modes, enhancing its stability and circulation time . This binding interaction is crucial for its therapeutic applications, as it allows for prolonged activity and reduced side effects. Additionally, octadecanedioic acid can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octadecanedioic acid have been observed to change over time. Studies have shown that it remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies involving its conjugates. For example, octadecanedioic acid-terlipressin conjugates have demonstrated prolonged elimination half-lives and superior safety profiles in animal models .
Dosage Effects in Animal Models
The effects of octadecanedioic acid vary with different dosages in animal models. At lower doses, it has been shown to enhance cellular receptor activation and improve pharmacokinetics . At higher doses, potential toxic or adverse effects may be observed. For instance, studies involving octadecanedioic acid-paclitaxel conjugates have reported dose-dependent antitumor activity, with higher doses leading to complete tumor regression in some cases .
Metabolic Pathways
Octadecanedioic acid is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and acyl-CoA oxidases, which facilitate its conversion into shorter-chain dicarboxylic acids . These metabolic pathways are essential for maintaining metabolic flux and regulating metabolite levels within the body .
Transport and Distribution
Within cells and tissues, octadecanedioic acid is transported and distributed via binding to serum albumin and other transport proteins . This interaction ensures its efficient localization and accumulation in target tissues. The transport and distribution mechanisms are crucial for its therapeutic efficacy, as they influence its bioavailability and activity .
Subcellular Localization
Octadecanedioic acid is localized in various subcellular compartments, including mitochondria and microsomes . Its activation and function are influenced by its subcellular localization, with specific enzymes facilitating its conversion and degradation. The subcellular distribution of octadecanedioic acid is similar to that of other long-chain fatty acids, highlighting its role in cellular metabolism and energy production .
准备方法
合成路线及反应条件:
化学氧化: 一种常见的方法是使用强氧化剂(如重铬酸钾)氧化 正十八烷 或 十八烷酸(硬脂酸) .
生物氧化: 另一种方法是在特定条件下使用微生物氧化 正十八烷 或 硬脂酸 .
麦克默里偶联反应: 该方法涉及在低价钛的促进下偶联 9-氧代甲基壬酸酯 ,形成偶联中间体,然后进行催化氢化生成十八烷二酸二甲酯,然后水解得到十八烷二酸.
工业生产方法: 十八烷二酸的工业生产通常涉及使用空气和过渡金属醋酸溴化物催化剂化学氧化硬脂酸。 该方法由于其高收率和环保工艺而具有优势 .
化学反应分析
反应类型:
氧化: 十八烷二酸可以发生氧化反应,特别是在末端羧酸基团处。
酯化: 羧酸基团可以与醇反应生成酯。
常用试剂和条件:
氧化: 重铬酸钾、空气、醋酸钴(II)、醋酸锰(II) 和 HBr 催化剂.
还原: 四氢呋喃中的氢化锂铝.
酯化: 在酸催化剂存在下使用醇。
主要产物:
氧化: 根据条件进一步氧化的产物。
还原: 十八烷二醇.
酯化: 十八烷二酸的各种酯。
作用机制
十八烷二酸的作用机制涉及它与各种分子靶标和途径的相互作用。在生物系统中,它可以代谢产生能量,或作为其他生物化学化合物的先驱。 它长长的脂肪链使它能够整合到脂质膜中,影响膜的流动性和功能 .
相似化合物的比较
类似化合物:
十六烷二酸: 具有十六个碳原子的短链二元羧酸。
二十烷二酸: 具有二十个碳原子的长链二元羧酸。
独特性:
属性
IUPAC Name |
octadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOQKFENDDGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074331 | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
871-70-5 | |
| Record name | Octadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecane-1,18-dioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECANE-1,18-DIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSZ6PQ0QQJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000782 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Enzyme Inhibition: Octadecanedioic acid exhibits inhibitory activity against glucoamylase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition could potentially contribute to its antidiabetic effects by retarding glucose absorption. []
- Albumin Binding: As a long-chain dicarboxylic acid, Octadecanedioic acid can bind to human serum albumin (HSA), potentially within hydrophobic pockets similar to native long-chain fatty acids. This binding characteristic has been exploited to develop drug conjugates, such as Octadecanedioic acid-Paclitaxel (ODDA-PTX), aiming for improved drug delivery and pharmacokinetics. [, , ]
A: * Molecular Formula: C18H34O4* Molecular Weight: 314.46 g/mol* Spectroscopic Data: * NMR: Studies using high-resolution 13C NMR have characterized the crystalline and liquid crystalline phases of polyesters containing Octadecanedioic acid. [] * IR: Infrared spectroscopy has been utilized to investigate the adsorption of Octadecanedioic acid on silica surfaces, providing insights into its interactions at the liquid-solid interface. []
ANone: Octadecanedioic acid exhibits versatility in material applications, particularly in the development of polymers:
- Polyamides: It serves as a valuable monomer for synthesizing various polyamides, including nylon-6,18, nylon-2,18, nylon-3,18, nylon-4,18, nylon-8,18, nylon-9,18, and nylon-12,18. These polyamides have been characterized using techniques like viscosimetry, thermal analysis, and spectroscopy (including 15N NMR to determine crystalline forms). [, ]
- Polyesters: Octadecanedioic acid is utilized in synthesizing polyesters with diverse properties. Its incorporation into betulin-based polyesters results in materials with tunable thermal properties, ranging from thermoplastics with good solubility to thermosets with enhanced thermal stability. [, ]
- Amphiphilic Block Copolymers: Incorporation into mPEG-b-P(OA-DLLA)-b-mPEG block copolymers enables the formation of nanoparticles for potential drug delivery applications. These nanoparticles demonstrate controlled release of Paclitaxel and low cytotoxicity, indicating promise for controlled drug release systems. []
ANone: The provided research does not specifically focus on the catalytic properties of Octadecanedioic acid. Its primary applications revolve around its use as a building block for polymers and drug conjugates.
A: While the provided research doesn't delve into in-depth computational studies, molecular docking simulations were performed to investigate the potential of Octadecanedioic acid as an inhibitor of shikimate dehydrogenase in Staphylococcus aureus. This study suggests that Octadecanedioic acid could potentially disrupt the shikimate pathway in bacteria, offering a potential target for novel antimicrobial agents. []
ANone: The provided research highlights the importance of Octadecanedioic acid's long hydrocarbon chain in influencing its properties:
- Albumin Binding: The length of the fatty acid chain in Octadecanedioic acid conjugates significantly affects albumin binding affinity, which directly impacts the drug's pharmacokinetics and in vivo performance. For instance, increasing the chain length from Octadecanedioic acid (C18) to Icosanedioic acid (C20) in insulin analogs resulted in a substantial increase in plasma half-life. []
- Polymer Properties: In polyamides and polyesters, the length of the diacid (Octadecanedioic acid) influences the polymer's melting point, crystallinity, and solubility, impacting its material properties and applications. [, ]
ANone: While the provided research doesn't explicitly address the intrinsic stability of Octadecanedioic acid, its formulation into drug conjugates and polymers offers insights:
- Drug Conjugates: Conjugation of Paclitaxel with Octadecanedioic acid (ODDA-PTX) followed by complexation with human serum albumin (HSA) results in a formulation with improved stability, enhanced solubility, and favorable pharmacokinetics compared to free Paclitaxel. []
- Nanoparticles: Incorporation into amphiphilic block copolymers like mPEG-b-P(OA-DLLA)-b-mPEG enables the formation of nanoparticles, enhancing the solubility and bioavailability of hydrophobic drugs like Paclitaxel. []
ANone: The provided research primarily focuses on the synthesis, characterization, and potential applications of Octadecanedioic acid and its derivatives. Information regarding specific SHE regulations is not discussed.
- ODDA-PTX: This conjugate exhibits significantly different pharmacokinetics compared to traditional Paclitaxel formulations. Its binding to HSA leads to a longer circulation half-life, allowing for potentially less frequent dosing and reduced toxicity. []
- Insulin Icodec: This acylated insulin analog, incorporating Icosanedioic acid (C20), demonstrates a prolonged half-life of 196 hours in humans, enabling once-weekly administration. This modification highlights the impact of fatty acid chain length on the PK/PD of conjugated drugs. []
A: * ODDA-PTX: This conjugate demonstrated superior efficacy compared to traditional Paclitaxel formulations (Cremophor EL-formulated paclitaxel and Abraxane) in preclinical studies using subcutaneous murine xenograft models of human cancer. [] * Insulin Icodec: In phase-2 clinical trials, once-weekly insulin icodec, which incorporates a C20 fatty diacid, provided safe and effective glycemic control comparable to once-daily insulin glargine in patients with type 2 diabetes. []
ANone: The provided research does not discuss resistance mechanisms related to Octadecanedioic acid or its derivatives.
A: * Albumin Binding: Exploiting Octadecanedioic acid's affinity for HSA, researchers have developed conjugates like ODDA-PTX. This strategy leverages HSA as a natural carrier, potentially improving drug solubility, circulation half-life, and tumor targeting (through the enhanced permeability and retention effect). []* Nanoparticles: Octadecanedioic acid's incorporation into amphiphilic block copolymers facilitates the formation of nanoparticles, encapsulating hydrophobic drugs like Paclitaxel. This approach enhances drug solubility, bioavailability, and potentially enables controlled release. []
ANone: The provided research does not discuss biomarkers associated with Octadecanedioic acid or its derivatives.
ANone: Various analytical techniques have been employed to characterize and quantify Octadecanedioic acid and its derivatives:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with derivatization techniques like trimethylsilylation, allows for the sensitive and accurate determination of Octadecanedioic acid in complex matrices like human skin and transdermal perfusates. []
- High-Performance Liquid Chromatography (HPLC): This versatile technique is used to identify and quantify Octadecanedioic acid in plant extracts and to study the release profile of Octadecanedioic acid-drug conjugates from nanoparticle formulations. [, ]
- Nuclear Magnetic Resonance (NMR): High-resolution 13C NMR provides structural information about Octadecanedioic acid-containing polymers, including their crystalline and liquid crystalline phases. []
- Infrared Spectroscopy (IR): IR spectroscopy, including internal reflection techniques, offers insights into the adsorption behavior of Octadecanedioic acid on solid surfaces, elucidating its interactions at the liquid-solid interface. [, ]
- Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution of Octadecanedioic acid-containing polymers, providing valuable information about their size and homogeneity. []
- Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique helps elucidate the structure of Octadecanedioic acid-containing polymers by identifying the main monomeric units present. []
ANone: The provided research does not specifically address the environmental impact or degradation of Octadecanedioic acid.
A: * Solubility Enhancement: Conjugation of Octadecanedioic acid to Paclitaxel (ODDA-PTX) and subsequent complexation with HSA significantly enhances the drug's solubility, potentially improving its bioavailability. [] * Nanoparticle Formulation: Incorporation of Octadecanedioic acid into amphiphilic block copolymers to form nanoparticles further enhances the solubility of hydrophobic drugs like Paclitaxel, potentially leading to improved bioavailability. []
ANone: The provided research does not delve into the specifics of quality control and assurance measures for Octadecanedioic acid-containing products.
ANone: The provided research does not address the immunogenicity of Octadecanedioic acid.
ANone: The research does not provide information about the interactions of Octadecanedioic acid with drug transporters.
ANone: The provided research does not provide insights into the potential of Octadecanedioic acid to induce or inhibit drug-metabolizing enzymes.
- Biocompatible Polymers: The use of Octadecanedioic acid in synthesizing betulin-based polymers, some of which are proposed for biomedical applications, indicates potential biocompatibility. [, ]
- Drug Delivery Systems: The successful formulation of Octadecanedioic acid-Paclitaxel conjugates into nanoparticles with low cytotoxicity suggests biocompatibility for drug delivery applications. []
ANone: The provided research does not discuss specific strategies for recycling or waste management related to Octadecanedioic acid.
ANone: The research highlights the use of standard analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS in studying Octadecanedioic acid and its derivatives, indicating the availability of these established tools and resources for further research.
ANone: While the provided research does not present a historical overview, the studies collectively demonstrate the evolution of Octadecanedioic acid from a simple building block for polyamides to its exploration in drug delivery systems and other advanced applications.
ANone: The research highlights the interdisciplinary nature of Octadecanedioic acid research, spanning:
- Polymer Chemistry: Synthesis and characterization of various Octadecanedioic acid-containing polyamides and polyesters. [, , , ]
- Pharmaceutical Sciences: Development of Octadecanedioic acid-drug conjugates and nanoparticle formulations for improved drug delivery and therapeutic efficacy. [, ]
- Biochemistry: Investigating the potential of Octadecanedioic acid as an enzyme inhibitor, particularly targeting shikimate dehydrogenase in bacteria. []
- Analytical Chemistry: Employing a range of analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS to characterize and quantify Octadecanedioic acid and its derivatives. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
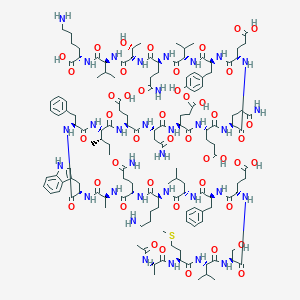
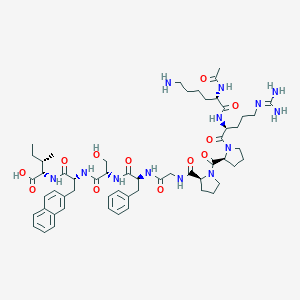
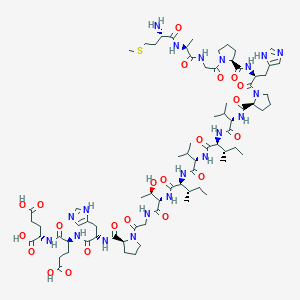
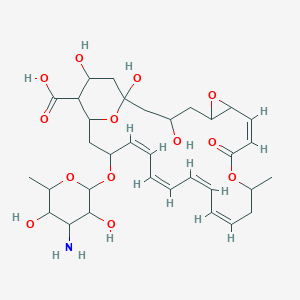
![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)
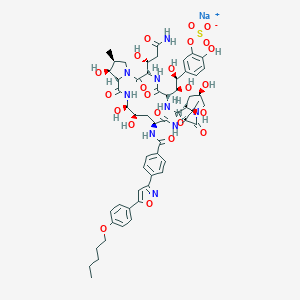
![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)
